![molecular formula C21H13BrClFN2O2 B15011976 2-bromo-6-[(E)-{[2-(2-chloro-4-fluorophenyl)-1,3-benzoxazol-5-yl]imino}methyl]-4-methylphenol](/img/structure/B15011976.png)
2-bromo-6-[(E)-{[2-(2-chloro-4-fluorophenyl)-1,3-benzoxazol-5-yl]imino}methyl]-4-methylphenol
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2-bromo-6-[(E)-{[2-(2-chloro-4-fluorophenyl)-1,3-benzoxazol-5-yl]imino}methyl]-4-methylphenol is a complex organic compound that features a bromine atom, a chloro-fluorophenyl group, and a benzoxazole moiety
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 2-bromo-6-[(E)-{[2-(2-chloro-4-fluorophenyl)-1,3-benzoxazol-5-yl]imino}methyl]-4-methylphenol typically involves multi-step organic reactions. One common approach is as follows:
Formation of the Benzoxazole Core: The benzoxazole core can be synthesized by reacting 2-aminophenol with 2-chloro-4-fluorobenzoic acid under dehydrating conditions.
Bromination: The bromination of the phenol group is achieved using bromine or N-bromosuccinimide (NBS) in the presence of a suitable solvent like dichloromethane.
Condensation Reaction: The final step involves the condensation of the brominated phenol with the benzoxazole derivative in the presence of a base such as sodium hydroxide or potassium carbonate.
Industrial Production Methods
Industrial production of this compound would likely follow similar synthetic routes but on a larger scale. This would involve optimizing reaction conditions to maximize yield and purity, using continuous flow reactors, and employing automated systems for precise control of reaction parameters.
Analyse Chemischer Reaktionen
Types of Reactions
Oxidation: The phenolic group in the compound can undergo oxidation reactions to form quinones.
Reduction: The imine group can be reduced to form amines using reducing agents like sodium borohydride.
Substitution: The bromine atom can be substituted with various nucleophiles in nucleophilic aromatic substitution reactions.
Common Reagents and Conditions
Oxidation: Potassium permanganate or hydrogen peroxide in acidic or basic conditions.
Reduction: Sodium borohydride or lithium aluminum hydride in anhydrous solvents.
Substitution: Nucleophiles such as amines, thiols, or alkoxides in polar aprotic solvents like dimethyl sulfoxide (DMSO) or dimethylformamide (DMF).
Major Products Formed
Oxidation: Quinone derivatives.
Reduction: Amino derivatives.
Substitution: Various substituted phenol derivatives depending on the nucleophile used.
Wissenschaftliche Forschungsanwendungen
Chemistry
In chemistry, this compound can be used as a building block for the synthesis of more complex molecules. Its unique structure allows for various functionalizations, making it a versatile intermediate in organic synthesis.
Biology
In biological research, derivatives of this compound may exhibit interesting biological activities, such as antimicrobial or anticancer properties, due to the presence of the benzoxazole and phenol moieties.
Medicine
In medicinal chemistry, this compound could be explored for its potential as a pharmacophore in drug design. The presence of multiple functional groups allows for interactions with various biological targets.
Industry
In the industrial sector, this compound could be used in the development of advanced materials, such as polymers or coatings, due to its stability and functional group diversity.
Wirkmechanismus
The mechanism of action of 2-bromo-6-[(E)-{[2-(2-chloro-4-fluorophenyl)-1,3-benzoxazol-5-yl]imino}methyl]-4-methylphenol would depend on its specific application. In a biological context, it may interact with enzymes or receptors, modulating their activity. The benzoxazole moiety could facilitate binding to nucleic acids or proteins, while the phenol group could participate in hydrogen bonding or hydrophobic interactions.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
2-bromo-4-methyl-6-nitrophenol: Similar in structure but with a nitro group instead of the benzoxazole moiety.
Methyl-2-bromobenzoate: Contains a bromine atom and a benzoate group but lacks the complex substituents of the target compound.
Uniqueness
The uniqueness of 2-bromo-6-[(E)-{[2-(2-chloro-4-fluorophenyl)-1,3-benzoxazol-5-yl]imino}methyl]-4-methylphenol lies in its combination of functional groups, which confer a wide range of chemical reactivity and potential biological activity. The presence of both halogen atoms (bromine and chlorine) and the benzoxazole moiety makes it distinct from simpler analogs.
Eigenschaften
Molekularformel |
C21H13BrClFN2O2 |
|---|---|
Molekulargewicht |
459.7 g/mol |
IUPAC-Name |
2-bromo-6-[[2-(2-chloro-4-fluorophenyl)-1,3-benzoxazol-5-yl]iminomethyl]-4-methylphenol |
InChI |
InChI=1S/C21H13BrClFN2O2/c1-11-6-12(20(27)16(22)7-11)10-25-14-3-5-19-18(9-14)26-21(28-19)15-4-2-13(24)8-17(15)23/h2-10,27H,1H3 |
InChI-Schlüssel |
ILQNWJDXGKFAKU-UHFFFAOYSA-N |
Kanonische SMILES |
CC1=CC(=C(C(=C1)Br)O)C=NC2=CC3=C(C=C2)OC(=N3)C4=C(C=C(C=C4)F)Cl |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![(5Z)-2-(4-methoxyanilino)-5-[(2-methoxynaphthalen-1-yl)methylidene]-1,3-thiazol-4-one](/img/structure/B15011894.png)
![2-[(6-amino-1,3-benzothiazol-2-yl)sulfanyl]-N-{2-[(4-bromobenzyl)sulfanyl]-1,3-benzothiazol-6-yl}acetamide](/img/structure/B15011902.png)
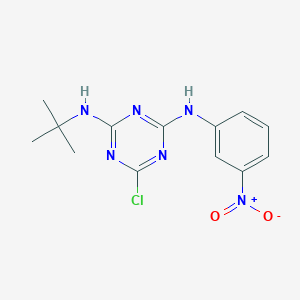
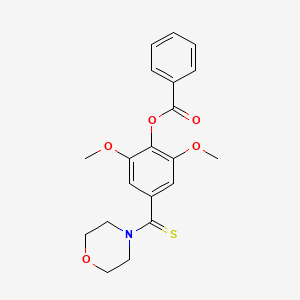
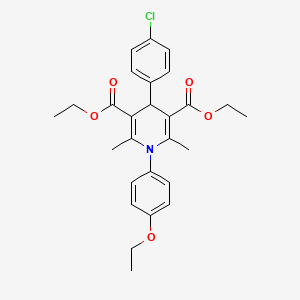
![1-(4-amino-1,2,5-oxadiazol-3-yl)-N'-[(E)-(3-nitrophenyl)methylidene]-5-phenyl-1H-1,2,3-triazole-4-carbohydrazide](/img/structure/B15011928.png)
![(4E)-1-(4-bromophenyl)-4-[(3-ethoxy-4-hydroxy-5-iodophenyl)methylidene]pyrazolidine-3,5-dione](/img/structure/B15011936.png)
![methyl 4-[(E)-{[2-(2,4-dichlorophenyl)-1,3-benzoxazol-5-yl]imino}methyl]benzoate](/img/structure/B15011960.png)
![4-[(1,1-Dioxido-1,2-benzothiazol-3-yl)(methyl)amino]phenyl 4-methylbenzoate](/img/structure/B15011966.png)
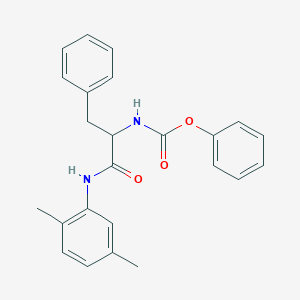

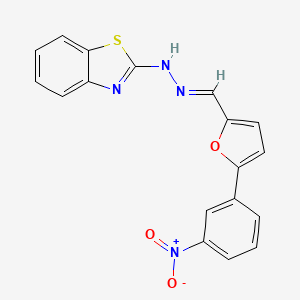
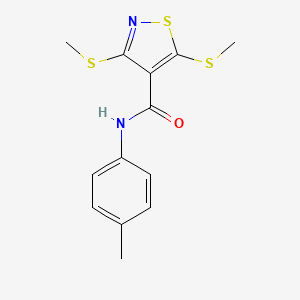
![2,6-dibromo-4-[(Z)-{2-[2,3,5,6-tetrafluoro-4-(trifluoromethyl)phenyl]hydrazinylidene}methyl]phenol](/img/structure/B15011999.png)
